Dodecyl hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl hexopyranoside is a nonionic surfactant derived from hexopyranose, a six-membered ring sugar. It is characterized by the presence of a dodecyl (twelve-carbon) alkyl chain attached to the sugar moiety. This compound is known for its amphiphilic nature, making it useful in various applications, including detergents, emulsifiers, and antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl hexopyranoside typically involves the reaction of hexopyranose with dodecanol in the presence of an acid catalyst. One common method is the Fischer glycosylation, where the sugar is reacted with the alcohol under acidic conditions to form the glycosidic bond . The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar glycosylation reactions, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dodecyl hexopyranoside can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sugar moiety can be reduced to form alditols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alditols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Dodecyl hexopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products
Mechanism of Action
The mechanism of action of dodecyl hexopyranoside primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and leading to increased permeability. This disruption can result in the leakage of cellular contents and ultimately cell death, which is the basis for its antimicrobial activity .
Comparison with Similar Compounds
Octyl hexopyranoside: Similar structure but with an eight-carbon alkyl chain.
Hexadecyl hexopyranoside: Similar structure but with a sixteen-carbon alkyl chain.
Dodecyl maltoside: Similar structure but with a maltose (disaccharide) moiety instead of a single hexopyranose.
Uniqueness: Dodecyl hexopyranoside is unique due to its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its twelve-carbon chain provides optimal hydrophobic interactions, while the hexopyranose moiety ensures good solubility in aqueous environments .
Properties
IUPAC Name |
2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDGJJWBIBVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865398 |
Source
|
Record name | Dodecyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.